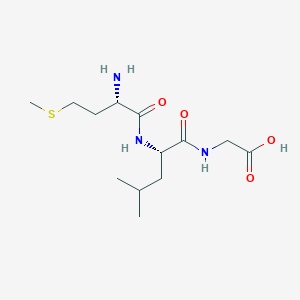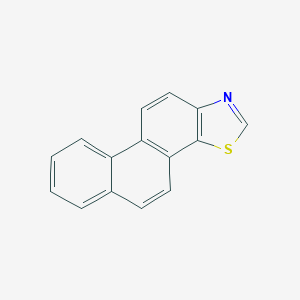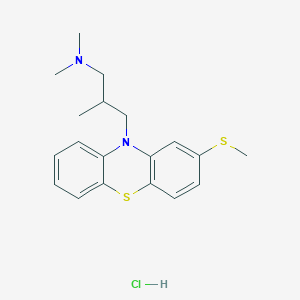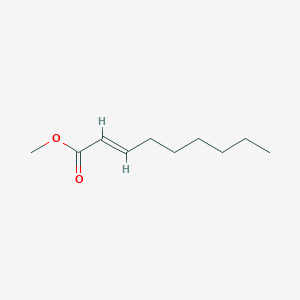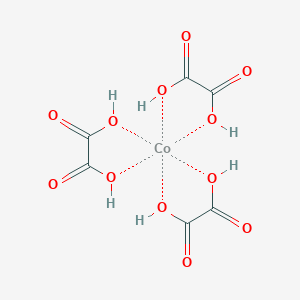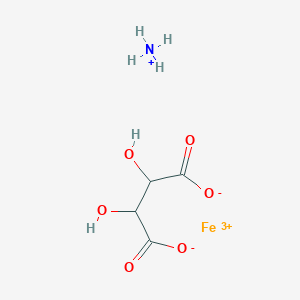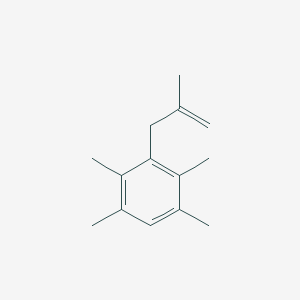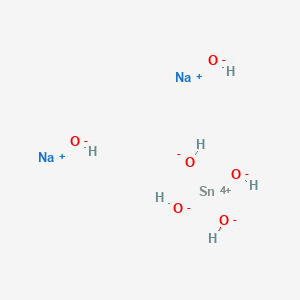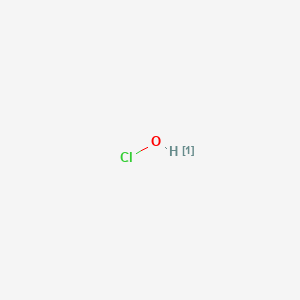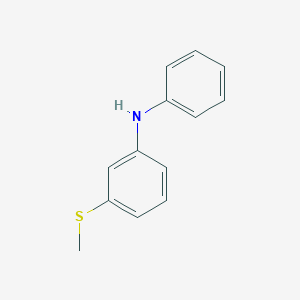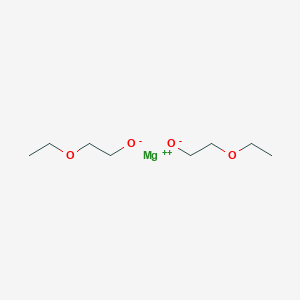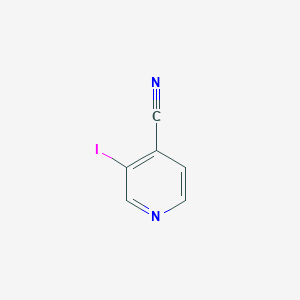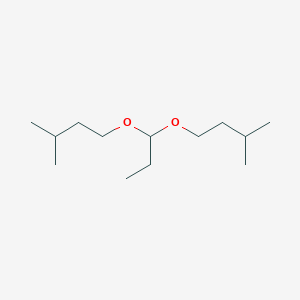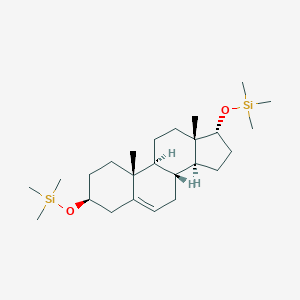
3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene, also known as TMS, is a synthetic steroid that has been extensively used in scientific research. It is a modified form of testosterone, which has been altered to enhance its stability and solubility in organic solvents. TMS has been used in various biochemical and physiological experiments to investigate the mechanisms of action of steroids and their effects on the human body.
Mécanisme D'action
3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene acts by binding to androgen receptors in the body, which are present in various tissues such as the prostate gland, testes, and muscle tissue. This binding activates the androgen receptor, leading to the transcription of specific genes and the production of proteins that are involved in various physiological processes.
Effets Biochimiques Et Physiologiques
3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene has been shown to have a variety of biochemical and physiological effects on the human body. It has been shown to increase muscle growth and bone density, as well as to enhance the production of red blood cells. 3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene in lab experiments is its stability and solubility in organic solvents, which makes it easy to handle and use in various experimental setups. However, one of the limitations of using 3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene is its high cost, which may limit its use in certain experiments. Additionally, 3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene may not be suitable for all experimental setups, as its effects may vary depending on the specific tissue or cell type being studied.
Orientations Futures
There are several future directions for research involving 3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene. One area of research is the investigation of the effects of 3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene on various signaling pathways in the body, and how these pathways are involved in the development of various diseases. Another area of research is the development of new synthetic steroids based on 3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene, which may have enhanced stability and solubility properties. Additionally, future research may focus on the development of new experimental techniques for studying the effects of 3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene on the human body.
Méthodes De Synthèse
3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene can be synthesized using a variety of methods, including the reaction of testosterone with trimethylsilyl chloride, followed by treatment with trimethylsilyl trifluoromethanesulfonate. The resulting compound can be purified using chromatographic techniques such as column chromatography or HPLC.
Applications De Recherche Scientifique
3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene has been used extensively in scientific research to investigate the mechanisms of action of steroids in the human body. It has been used to study the effects of steroids on gene expression, protein synthesis, and cell signaling pathways. 3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene has also been used to investigate the effects of steroids on various physiological processes, such as muscle growth and bone density.
Propriétés
Numéro CAS |
13111-27-8 |
|---|---|
Nom du produit |
3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene |
Formule moléculaire |
C25H46O2Si2 |
Poids moléculaire |
434.8 g/mol |
Nom IUPAC |
[(3S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3-trimethylsilyloxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C25H46O2Si2/c1-24-15-13-19(26-28(3,4)5)17-18(24)9-10-20-21-11-12-23(27-29(6,7)8)25(21,2)16-14-22(20)24/h9,19-23H,10-17H2,1-8H3/t19-,20-,21-,22-,23+,24-,25-/m0/s1 |
Clé InChI |
YXSPGYZGGCSNLG-BRXSOUEKSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O[Si](C)(C)C)CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C)C |
SMILES |
CC12CCC3C(C1CCC2O[Si](C)(C)C)CC=C4C3(CCC(C4)O[Si](C)(C)C)C |
SMILES canonique |
CC12CCC3C(C1CCC2O[Si](C)(C)C)CC=C4C3(CCC(C4)O[Si](C)(C)C)C |
Synonymes |
3β,17α-Bis(trimethylsiloxy)androst-5-ene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



